3-Bromo-7-methoxy-1-naphthaldehyde
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Overview
Description
3-Bromo-7-methoxy-1-naphthaldehyde: is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthaldehyde, characterized by the presence of a bromine atom at the third position and a methoxy group at the seventh position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methoxy-1-naphthaldehyde typically involves the bromination of 7-methoxy-1-naphthaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-methoxy-1-naphthaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Bromo-7-methoxy-1-naphthoic acid.
Reduction: 3-Bromo-7-methoxy-1-naphthyl alcohol.
Scientific Research Applications
Chemistry: 3-Bromo-7-methoxy-1-naphthaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and natural product analogs .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the synthesis of pharmacologically active molecules, including potential anticancer and antimicrobial agents .
Industry: In the material science industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of 3-Bromo-7-methoxy-1-naphthaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aldehyde and bromine functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
3-Bromo-1-naphthaldehyde: Similar structure but lacks the methoxy group at the seventh position.
7-Methoxy-1-naphthaldehyde: Similar structure but lacks the bromine atom at the third position.
6-Bromo-2-methoxy-1-naphthaldehyde: Similar structure but with different positions of the bromine and methoxy groups
Uniqueness: 3-Bromo-7-methoxy-1-naphthaldehyde is unique due to the specific positioning of the bromine and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C12H9BrO2 |
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Molecular Weight |
265.10 g/mol |
IUPAC Name |
3-bromo-7-methoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H9BrO2/c1-15-11-3-2-8-4-10(13)5-9(7-14)12(8)6-11/h2-7H,1H3 |
InChI Key |
WRGZKDRPCDXFPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(C=C2C=C1)Br)C=O |
Origin of Product |
United States |
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